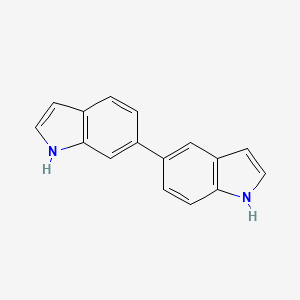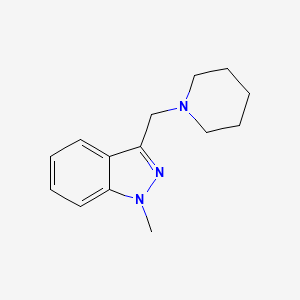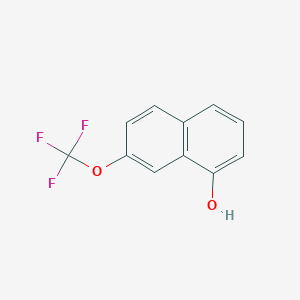
5,6'-Bi-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1’H-5,6’-Biindole is a heterocyclic compound consisting of two indole units connected at the 5 and 6 positions Indole derivatives are significant in various fields due to their biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: 1H,1’H-5,6’-Biindole can be synthesized through several methods. One common approach is the Madelung indole synthesis, which involves the cyclization of N,N’-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350°C) to produce the dimeric indole . Another method involves the reaction of indole derivatives with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .
Industrial Production Methods: Industrial production of 1H,1’H-5,6’-Biindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions: 1H,1’H-5,6’-Biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C2 and C3 positions of the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like cerium(IV) ammonium nitrate (CAN) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1H,1’H-5,6’-Biindole has numerous applications in scientific research:
作用機序
The mechanism by which 1H,1’H-5,6’-Biindole exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific derivative and its target .
類似化合物との比較
5,5’-Biindole: Another dimeric indole compound with similar structural features.
3,3’-Biindole-2,2’(1H,1’H)-dione: Known for its nonlinear optical properties.
1,1’-Dimethyl-2’,3’-dihydro-1H,1’H-2,3’-biindole: A derivative with unique reactivity due to its methyl groups.
Uniqueness: 1H,1’H-5,6’-Biindole is unique due to its specific connectivity at the 5 and 6 positions, which imparts distinct chemical and biological properties compared to other biindole derivatives
特性
CAS番号 |
341023-06-1 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
5-(1H-indol-6-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H |
InChIキー |
UWKFRZWDZQVPPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)









![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)

